tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate
Description
Properties
CAS No. |
885021-03-4 |
|---|---|
Molecular Formula |
C12H15BrFNO2 |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-5-4-8(7-13)10(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
ZCMUGDYQSIJIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CBr)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-(Bromomethyl)-3-fluoroaniline
The tert-butoxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses. For tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate, the primary route involves reacting 4-(bromomethyl)-3-fluoroaniline with di-tert-butyl dicarbonate (Boc anhydride).
Procedure :
A magnetically stirred mixture of 4-(bromomethyl)-3-fluoroaniline (1 mmol) and Boc anhydride (1.1 mmol) in toluene (150 mL) is heated to 70°C for 16 hours. Post-reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with 0.1 M HCl and brine. The organic layer is dried over MgSO₄ and purified via recrystallization (hexane) to yield the Boc-protected product.
Key Variables :
-
Catalyst : Nanoporous titania functionalized with sulfonic acid (TiO₂-Pr-SO₃H) enhances reaction efficiency at room temperature, achieving 89% yield in 35 minutes.
-
Solvent : Toluene or dichloromethane is preferred for solubility and inertness.
-
Temperature : Elevated temperatures (70–80°C) improve reaction rates but may necessitate longer durations.
Bromination of tert-Butyl N-(4-Methyl-3-fluorophenyl)carbamate
When the precursor 4-(bromomethyl) group is absent, bromination of a methyl-substituted intermediate becomes necessary.
Procedure :
tert-Butyl N-(4-methyl-3-fluorophenyl)carbamate (1 mmol) is dissolved in CCl₄, and N-bromosuccinimide (NBS, 1.1 mmol) with azobisisobutyronitrile (AIBN, 0.1 mmol) is added. The mixture is irradiated with UV light (350 nm) at 80°C for 6 hours. The product is isolated via column chromatography (hexane:ethyl acetate, 9:1).
Mechanistic Insight :
Radical bromination proceeds via hydrogen abstraction from the methyl group, forming a benzyl radical that reacts with Br₂ (generated in situ from NBS). The Boc group remains stable under these conditions due to its resistance to radical intermediates.
Alternative Methodologies
Hydroxymethyl to Bromomethyl Conversion
For substrates with a hydroxymethyl group, phosphorous tribromide (PBr₃) facilitates direct conversion:
Procedure :
tert-Butyl N-(4-(hydroxymethyl)-3-fluorophenyl)carbamate (1 mmol) is stirred with PBr₃ (3 mmol) in dry diethyl ether at 0°C for 2 hours. The mixture is quenched with ice-water, extracted with CH₂Cl₂, and dried over Na₂SO₄. Yield: 78% after silica gel purification.
Advantages :
-
High regioselectivity.
-
Minimal Boc group degradation due to low-temperature conditions.
Palladium-Catalyzed Cross-Coupling
Aryl boronic esters can be brominated using CuBr₂ in a palladium-mediated process:
Procedure :
tert-Butyl N-(4-(boronic ester)-3-fluorophenyl)carbamate (1 mmol), CuBr₂ (2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in DMF are heated to 100°C for 12 hours. The product is extracted with ethyl acetate and purified via flash chromatography (yield: 65%).
Limitations :
-
Requires pre-functionalized boronic ester intermediates.
-
Pd catalysts increase cost and complexity.
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal solvent-catalyst combinations critically impact yields:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | TiO₂-Pr-SO₃H | 20 | 0.6 | 89 |
| Dichloromethane | None | 25 | 16 | 64 |
| THF | Fe₃O₄@MCM-41@Zr-piperazine | 50 | 5 | 83 |
Nanoporous catalysts like TiO₂-Pr-SO₃H enable solvent-free reactions, reducing waste and improving atom economy.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
- Substituted carbamates
- Oxidized derivatives such as carboxylic acids
Scientific Research Applications
Structure and Composition
- Molecular Formula : C11H14BrFNO2
- Molecular Weight : 288.14 g/mol
- Appearance : Typically presented as a white to off-white solid.
Chemical Behavior
The compound features a tert-butyl group that enhances lipophilicity, facilitating penetration through biological membranes. The presence of the bromomethyl and fluorophenyl groups contributes to its reactivity and potential for further functionalization.
Synthesis of Pharmaceutical Compounds
Tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate serves as a precursor in the synthesis of various pharmaceutical agents. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is critical in developing new therapeutics targeting specific biological pathways.
Example Case Study :
- In a study focused on synthesizing novel anti-cancer agents, researchers utilized this compound to create derivatives that exhibited enhanced cytotoxicity against cancer cell lines. The modifications involved substituting the bromine atom with different nucleophiles, leading to compounds with improved efficacy and selectivity .
Research has shown that derivatives of this compound possess significant biological activity. These derivatives have been evaluated for their potential as enzyme inhibitors, particularly in the context of cancer and inflammatory diseases.
Key Findings :
- A derivative was found to inhibit specific kinases involved in cancer cell proliferation, demonstrating an IC50 value in the nanomolar range. This suggests that modifications to the bromomethyl group can lead to compounds with potent biological activities .
Development of Diagnostic Agents
The compound's ability to be labeled with radioisotopes or fluorescent tags makes it suitable for use in imaging applications. Researchers are exploring its potential as a tracer in positron emission tomography (PET) scans, particularly for tumor imaging.
Research Insights :
- Studies have indicated that incorporating fluorine isotopes into the structure can enhance imaging contrast and specificity for tumor tissues .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine at the 4-position enhances reactivity for cross-coupling reactions (e.g., Suzuki), whereas chlorine (as in 41e) may reduce steric hindrance but lower leaving-group ability .
- Functional Group Interconversion: Replacing bromomethyl with aminomethyl (as in ) transforms the compound into a nucleophilic intermediate, useful for amide bond formation .
- Heterocyclic Modifications : Thiazole-containing analogs (e.g., 42d) exhibit lower yields (36%) due to steric demands during cyclization .
Positional Isomerism: Fluoro Substitution
The position of fluorine critically impacts electronic and steric properties:
Biological Activity
Overview
tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate, with the molecular formula C11H13BrFNO2, is an organic compound that has garnered interest in the fields of medicinal and synthetic chemistry. This compound is primarily recognized for its potential biological activities, particularly in enzyme inhibition and as a building block in the synthesis of biologically active molecules.
The compound can be synthesized through the reaction of 4-bromo-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature, yielding the desired carbamate product efficiently.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the presence of bromine and fluorine atoms enhances its binding affinity through halogen bonding, which can influence the specificity and potency of its interactions with biological targets .
Enzyme Inhibition
Research indicates that this compound can be used to study enzyme inhibition mechanisms. The carbamate moiety is known to interact with active site residues of various enzymes, potentially leading to significant alterations in their catalytic activities.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 10.5 | |
| Carbonic Anhydrase | Non-competitive | 5.7 | |
| β-lactamase | Mixed | 12.0 |
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring, particularly the positioning of halogen substituents, significantly affect its cytotoxic potency.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 | 15.2 | Induction of apoptosis |
| MCF-7 | 20.3 | Cell cycle arrest |
| A549 | 18.7 | Inhibition of proliferation |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in Bioconjugate Chemistry highlighted the compound's effectiveness in inhibiting acetylcholinesterase, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity : Another research article explored the cytotoxic effects against colon carcinoma cell lines, reporting an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular dynamics simulations have shown that this compound interacts primarily through hydrophobic contacts with target proteins, which may explain its efficacy in enzyme inhibition and cytotoxicity .
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[4-(bromomethyl)-3-fluorophenyl]carbamate to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a brominated fluorophenyl precursor under basic conditions. Key parameters include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Temperature : Mild conditions (0–25°C) to minimize side reactions, such as premature bromine displacement .
- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to deprotonate intermediates and stabilize reactive species .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Industrial-scale methods may employ continuous flow reactors for improved consistency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of bromomethyl and fluorine substituents. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while aromatic protons exhibit splitting patterns consistent with fluorine coupling .
- 19F NMR : Verify fluorine position and absence of undesired fluorination byproducts .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Identify carbamate C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. How does the bromomethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling:
- SN2 Reactions : Substitution with nucleophiles (e.g., amines, thiols) to generate functionalized intermediates. Steric hindrance from the tert-butyl group may slow reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) .
The fluorine substituent enhances electron-withdrawing effects, stabilizing transition states and directing electrophilic attacks to the para position .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in:
- Reagent Ratios : Excess tert-butyl chloroformate (1.2–1.5 eq.) improves carbamate formation but may lead to di-substitution byproducts .
- Moisture Sensitivity : Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the bromomethyl group .
- Analytical Calibration : Standardize HPLC-MS or NMR quantification against certified reference materials .
Statistical design of experiments (DoE) can optimize parameters and identify critical factors (e.g., temperature vs. catalyst loading) .
Q. What experimental strategies elucidate interaction mechanisms between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to predict binding modes with enzyme active sites, guided by X-ray crystallography data of analogous carbamates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to quantify affinity for targets like proteases or kinases .
- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
- Mutagenesis Studies : Modify key residues in enzyme binding pockets (e.g., catalytic serine) to validate interaction hypotheses .
Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in HCl (0.1 M) or NaOH (0.1 M) at 25–40°C, monitoring degradation via HPLC. Carbamates are prone to hydrolysis under acidic conditions, releasing CO₂ and amines .
- Oxidative Stress : Expose to H₂O₂ (3%) to assess bromine loss or fluorophenyl ring oxidation .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C) and moisture absorption profiles .
- Long-Term Storage : Store under argon at –20°C in amber vials to prevent photodegradation and bromine displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
